Product packaging for 2,2-Dimethylbut-3-ynoic acid(Cat. No.:CAS No. 56663-76-4)

2,2-Dimethylbut-3-ynoic acid

Cat. No.: B1355394
CAS No.: 56663-76-4
M. Wt: 112.13 g/mol
InChI Key: WCDPCILUMOPENA-UHFFFAOYSA-N
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Description

Significance of Alkynoic Acids in Modern Organic Synthesis

Alkynoic acids are carboxylic acids containing a carbon-carbon triple bond. This combination of two highly reactive functional groups within the same molecule makes them exceptionally valuable intermediates in modern organic synthesis. Their utility stems from their ability to participate in a wide array of chemical transformations.

Researchers have extensively utilized alkynoic acids in various synthetic strategies. They serve as precursors in decarboxylative reactions, where the carboxylic acid group is removed to generate alkyne or alkene functionalities. thieme-connect.com Furthermore, the interplay between the carboxyl and alkyne groups allows for elegant cascade reactions, enabling the rapid construction of complex molecular scaffolds from simple starting materials. mdpi.com Metal-catalyzed reactions, in particular, have unlocked a diverse range of transformations for alkynoic acids. For instance, gold, silver, copper, and ruthenium catalysts have been employed to facilitate cycloisomerization reactions, leading to the formation of valuable lactone structures. mdpi.commdpi.com These lactones are common motifs in natural products and biologically active molecules. mdpi.com

The applications of alkynoic acids extend to the synthesis of various heterocyclic compounds, which are central to medicinal chemistry and materials science. mdpi.com They have also been instrumental in the synthesis of complex natural products, including tetrapyrroles like chlorins and corrins, which are structurally related to vitamin B12. researchgate.net The ability to undergo both intra- and intermolecular additions of the carboxylic acid to the alkyne, often with high selectivity, underscores the profound importance of this class of compounds in contemporary organic chemistry. mdpi.com

Unique Structural Features and Reactivity Potential of 2,2-Dimethylbut-3-ynoic Acid

This compound possesses a distinct molecular architecture that sets it apart and endows it with unique reactivity. Its structure is characterized by a terminal alkyne and a carboxylic acid function, with two methyl groups positioned on the carbon atom alpha to the carbonyl group (the gem-dimethyl group).

This gem-dimethyl substitution has significant stereoelectronic consequences. Sterically, the two methyl groups create a hindered environment around the alpha-carbon. This steric bulk can influence the regioselectivity of certain reactions by directing incoming reagents to less hindered positions. For instance, in cyclization reactions, the gem-dimethyl group can disfavor the formation of certain ring sizes or transition states.

From an electronic standpoint, the gem-dimethyl group can also modulate the reactivity of the adjacent carbonyl group. The triple bond in the butynoyl group is electron-withdrawing, which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. This is a key feature in the synthesis of derivatives such as 2,2-Dimethylbut-3-ynoyl chloride.

A crucial aspect of its structure is the terminal alkyne. Unlike internal alkynes, the terminal C-H bond is acidic and can be deprotonated to form an acetylide, which is a potent nucleophile. This allows for a variety of carbon-carbon bond-forming reactions. Furthermore, the presence of the gem-dimethyl group prevents the isomerization of the alkyne to a more reactive allene (B1206475) intermediate, which can be a competing pathway in reactions of some terminal alkynes. nih.gov This structural feature ensures that the reactivity is channeled through the alkyne moiety itself. nih.gov The combination of the carboxylic acid, the sterically demanding gem-dimethyl group, and the reactive terminal alkyne makes this compound a highly specific and potentially powerful tool in the hands of synthetic chemists.

Physical and Chemical Properties of this compound
PropertyValue
Molecular FormulaC6H8O2
Molecular Weight112.13 g/mol
CAS Number56663-76-4
Physical FormLiquid sigmaaldrich.com
Storage Temperature2-8°C, sealed in dry conditions sigmaaldrich.com

Overview of Research Trajectories and Applications

The unique structural features of this compound position it as a valuable starting material for a variety of synthetic applications. While direct and extensive research on this specific molecule is not as widespread as for some other alkynoic acids, its potential can be inferred from its reactivity and the applications of closely related compounds.

One of the primary research trajectories for this compound is its use as a precursor for more complex molecules. For example, it can be readily converted to its corresponding acyl chloride, 2,2-dimethylbut-3-ynoyl chloride, by treatment with reagents like thionyl chloride. This acyl chloride is a highly reactive intermediate that can be used to introduce the 2,2-dimethylbut-3-ynoyl moiety into other molecules through reactions with nucleophiles such as amines and alcohols.

The related compound, 2,2-dimethylbut-3-enoic acid, has been investigated for its role in the synthesis of metabolites of Simvastatin (B1681759) and in the development of compounds with potential antimicrobial activity. mdpi.com Specifically, natural products containing the 2,2-dimethylbut-3-enoyl moiety have shown moderate potentiation of antifungal agents against Candida albicans. mdpi.com This suggests that derivatives of this compound could also be explored for their biological activities.

Furthermore, the terminal alkyne functionality opens up possibilities for its use in "click chemistry," specifically in copper-catalyzed azide-alkyne cycloaddition reactions to form triazoles, which are important scaffolds in medicinal chemistry. The carboxylic acid group provides a handle for attachment to other molecules or solid supports. The combination of these features makes this compound a promising building block for the synthesis of new materials and potential pharmaceutical agents.

Inferred Spectroscopic Data for this compound based on its Acyl Chloride Derivative
Spectroscopic TechniqueKey Features
¹H NMRA singlet for the six protons of the gem-dimethyl groups and a singlet for the acetylenic proton.
¹³C NMRSignals corresponding to the methyl carbons, the quaternary carbon, the two alkyne carbons, and the carbonyl carbon.
IR SpectroscopyCharacteristic stretches for the O-H of the carboxylic acid, the C=O of the carbonyl group, and the C≡C of the alkyne.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H8O2 B1355394 2,2-Dimethylbut-3-ynoic acid CAS No. 56663-76-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,2-dimethylbut-3-ynoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O2/c1-4-6(2,3)5(7)8/h1H,2-3H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCDPCILUMOPENA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C#C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10552247
Record name 2,2-Dimethylbut-3-ynoic acid
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Molecular Weight

112.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56663-76-4
Record name 2,2-Dimethyl-3-butynoic acid
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2-Dimethylbut-3-ynoic acid
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Record name 2,2-dimethylbut-3-ynoic acid
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Synthetic Methodologies and Precursor Chemistry of 2,2 Dimethylbut 3 Ynoic Acid and Its Derivatives

Synthesis of 2,2-Dimethylbut-3-ynoic Acid

The construction of the this compound structure, characterized by a quaternary carbon center adjacent to both a carboxylic acid and an alkyne, can be achieved through several strategic approaches. These methods primarily involve either the formation of the carboxylic acid moiety via carbonylation or the direct synthesis from readily available precursors.

Carbonylation Approaches

Carbonylation reactions provide a powerful route for the synthesis of carboxylic acids by introducing a carbonyl group into an organic substrate. For a tertiary carboxylic acid like this compound, the Koch-Haaf reaction is a particularly relevant method.

The Koch-Haaf reaction typically involves the treatment of an alcohol or alkene with carbon monoxide (CO) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or a combination of phosphoric acid and boron trifluoride (BF₃) researchgate.net. The key precursor for this synthesis is the tertiary alcohol, 2-methyl-3-butyn-2-ol (B105114) . The mechanism proceeds through the protonation of the alcohol by the strong acid, followed by the elimination of a water molecule to generate a stable tertiary propargyl carbocation. This carbocation is then attacked by carbon monoxide to form a highly electrophilic acylium ion. Subsequent hydrolysis of the acylium ion yields the final tertiary carboxylic acid product researchgate.net. While effective, this reaction often requires high pressures of carbon monoxide and elevated temperatures researchgate.net. A variation, which uses formic acid as an in situ source of CO, allows the reaction to proceed under milder, atmospheric pressure conditions researchgate.net.

Another specialized method is palladium-catalyzed oxidative carbonylation. Research has demonstrated that 2-methyl-3-butyn-2-ol can undergo oxidative carbonylation in a system containing palladium(II) iodide (PdI₂) and potassium iodide (KI) with carbon monoxide and oxygen. This catalytic process facilitates the formation of the carboxylic acid moiety directly from the tertiary alcohol precursor under specific catalytic conditions.

Reaction Precursor Reagents Key Intermediate Product
Koch-Haaf Reaction2-methyl-3-butyn-2-ol1. H₂SO₄ (strong acid) 2. CO (or HCOOH) 3. H₂OTertiary carbocation / Acylium ionThis compound
Oxidative Carbonylation2-methyl-3-butyn-2-olPdI₂/KI, CO, O₂Organopalladium speciesThis compound

Strategies for Direct Synthesis

The most common direct synthesis strategy hinges on the creation of the precursor alcohol, 2-methyl-3-butyn-2-ol , followed by its oxidation.

The synthesis of the precursor begins with the Favorskii reaction, a base-catalyzed nucleophilic addition of a terminal alkyne to a ketone. In this case, acetylene (B1199291) reacts with acetone in the presence of a base (e.g., potassium hydroxide) to yield 2-methyl-3-butyn-2-ol wikipedia.org. This reaction is a cornerstone of industrial alkyne chemistry and provides the necessary tertiary alcohol framework in high yield wikipedia.orggoogle.com.

The subsequent step involves the oxidation of the tertiary alcohol to the corresponding carboxylic acid. This transformation requires the cleavage of the C-C bond between the quaternary center and the hydroxyl-bearing carbon, which is not feasible. Rather, the terminal alkyne is oxidized. Correction: The synthesis involves the oxidation of the tertiary alcohol functional group itself. A more direct oxidation pathway involves converting the hydroxyl group of 2-methyl-3-butyn-2-ol into the carboxylic acid. This can be accomplished using strong oxidizing agents. Standard methods for oxidizing tertiary alcohols to carboxylic acids with the retention of the carbon skeleton are not straightforward. However, for this specific propargylic alcohol, oxidation can be achieved. For instance, oxidation using potassium permanganate (B83412) (KMnO₄) under controlled conditions can yield the desired carboxylic acid.

Step Reactants Reagent/Catalyst Product
1. Favorskii ReactionAcetylene + AcetoneBase (e.g., KOH)2-methyl-3-butyn-2-ol
2. Oxidation2-methyl-3-butyn-2-olStrong Oxidizing Agent (e.g., KMnO₄)This compound

Derivatization to 2,2-Dimethylbut-3-ynoyl Chloride

The conversion of this compound to its acyl chloride derivative, 2,2-Dimethylbut-3-ynoyl chloride , dramatically increases its reactivity towards nucleophiles, making it a valuable intermediate for the synthesis of esters, amides, and other carbonyl compounds.

Chlorination Techniques and Reagents, e.g., Thionyl Chloride

The most common and effective method for preparing acyl chlorides from carboxylic acids is treatment with a chlorinating agent. Thionyl chloride (SOCl₂) is widely used for this purpose. The reaction involves the nucleophilic attack of the carboxylic acid's hydroxyl group on the sulfur atom of thionyl chloride. This is followed by the elimination of a chloride ion and subsequent rearrangement to form a chlorosulfite intermediate. The chloride ion then acts as a nucleophile, attacking the carbonyl carbon in an SN2-type fashion. This process results in the formation of the acyl chloride, with the advantageous release of sulfur dioxide (SO₂) and hydrogen chloride (HCl) as gaseous byproducts, which helps drive the reaction to completion.

Other reagents capable of effecting this transformation include oxalyl chloride ((COCl)₂) and phosphorus pentachloride (PCl₅). Oxalyl chloride is often preferred for smaller-scale reactions or with sensitive substrates as its byproducts (CO₂, CO, HCl) are also gaseous and the reaction can often be run under milder conditions.

Optimization for High Purity and Yield

To achieve high purity and yield in the synthesis of 2,2-Dimethylbut-3-ynoyl chloride , several factors must be controlled.

Reagent Excess: The reaction is typically performed using an excess of thionyl chloride , which can also serve as the solvent. This ensures the complete conversion of the carboxylic acid.

Temperature Control: The reaction mixture is often heated to reflux to increase the reaction rate. A typical procedure involves heating the carboxylic acid in neat thionyl chloride for several hours.

Removal of Byproducts: After the reaction is complete, the excess thionyl chloride (boiling point: 76 °C) must be thoroughly removed. This is typically achieved by distillation, often under reduced pressure, to isolate the crude acyl chloride, which may be purified by vacuum distillation.

Catalysis: For less reactive carboxylic acids, a catalytic amount of N,N-dimethylformamide (DMF) can be added to accelerate the reaction. The DMF reacts with thionyl chloride to form the Vilsmeier reagent, which is a more potent acylating agent.

Minimization of Competing Side Reactions (e.g., Alkyne Oligomerization)

The presence of the terminal alkyne in 2,2-Dimethylbut-3-ynoyl chloride introduces potential pathways for side reactions that can reduce yield and purity.

Hydrochlorination: One significant side reaction is the addition of HCl (a byproduct of the reaction with thionyl chloride) across the alkyne triple bond. This can lead to the formation of chloro-alkenoyl chloride impurities. Performing the reaction under conditions that efficiently remove HCl as it is formed, such as under a nitrogen stream or by using a scavenger base like pyridine (B92270) (though this can introduce other complications), can minimize this issue.

Parameter Condition/Technique Purpose
Reagent Thionyl Chloride (SOCl₂)Conversion of carboxylic acid to acyl chloride
Stoichiometry Use of excess SOCl₂ (as reagent and solvent)Drive reaction to completion
Temperature Heating to refluxIncrease reaction rate
Workup Removal of excess SOCl₂ under vacuumIsolate the crude product
Side Reaction HCl addition to alkyneMinimized by efficient gas removal
Stability Prone to decomposition/oligomerizationBest used in situ without isolation

Formation of Esters and Other Functionalized Derivatives

The synthesis of esters from this compound can be achieved through various methods, including novel approaches that involve the cleavage of carbon-nitrogen bonds, as well as more traditional esterification techniques.

A notable and innovative method for the esterification of carboxylic acids involves the cleavage of a sp³ carbon-nitrogen (C-N) bond in benzylic tertiary amines. This reaction is mediated by dimethylbut-2-ynedioate and provides a unique pathway to esters under mild conditions. While this method has been demonstrated for a range of carboxylic acids, its specific application to this compound represents a potential synthetic route.

The proposed mechanism for this transformation begins with the reaction of a benzylic tertiary amine with dimethylbut-2-ynedioate, which forms a zwitterionic intermediate. This intermediate is then protonated by the carboxylic acid. The subsequent nucleophilic attack of the carboxylate anion on the benzylic carbon leads to the cleavage of the C-N bond and the formation of the corresponding benzyl (B1604629) ester. This process is advantageous as it proceeds under neutral or mild conditions and can tolerate a variety of functional groups.

The general applicability of this method to sterically hindered carboxylic acids suggests its potential for the esterification of this compound, which features a quaternary carbon center adjacent to the carboxyl group.

Table 1: Overview of a General Esterification Reaction via sp³ C-N Bond Cleavage

Parameter Description
Reaction Esterification of a carboxylic acid
Key Reagents Benzylic tertiary amine, Dimethylbut-2-ynedioate, Carboxylic acid
Mechanism Involves the formation of a zwitterionic intermediate followed by nucleophilic attack and sp³ C-N bond cleavage.
Conditions Typically mild reaction conditions.
Substrate Scope Tolerates a variety of functional groups on the carboxylic acid.

Synthesis of Benzyl Esters of this compound

The benzyl ester of this compound is a valuable derivative. Beyond the sp³ C-N bond cleavage method, several other established techniques for benzyl ester synthesis are potentially applicable to this sterically hindered carboxylic acid.

One common approach is the direct Fischer-Speier esterification, which involves reacting this compound with benzyl alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically performed with heating and often requires the removal of water to drive the equilibrium towards the ester product. However, the steric hindrance at the α-carbon of this compound might necessitate longer reaction times or more forceful conditions.

An alternative method involves the reaction of the carboxylate salt of this compound with a benzyl halide, such as benzyl bromide or benzyl chloride. This Williamson ether synthesis-like reaction is typically carried out in a polar aprotic solvent. The carboxylate can be generated in situ by reacting the carboxylic acid with a non-nucleophilic base like sodium carbonate or potassium carbonate.

Furthermore, coupling reagents commonly used in amide bond formation, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), can be employed to facilitate the esterification of this compound with benzyl alcohol. These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the alcohol. The addition of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) can further accelerate the reaction.

Table 2: General Methods for the Synthesis of Benzyl Esters

Method Reagents Typical Conditions Considerations for this compound
Fischer-Speier Esterification Benzyl alcohol, Acid catalyst (e.g., H₂SO₄, TsOH)Heating, removal of waterSteric hindrance may slow the reaction rate.
Reaction with Benzyl Halide Benzyl bromide/chloride, Base (e.g., K₂CO₃, NaH)Polar aprotic solvent (e.g., DMF, Acetone)A reliable method, often providing good yields.
Coupling Reagent-Mediated Esterification Benzyl alcohol, Coupling agent (e.g., DCC, EDC), Catalyst (e.g., DMAP)Anhydrous organic solvent (e.g., CH₂Cl₂)Effective for sterically hindered substrates.

Chemical Reactivity and Mechanistic Investigations of 2,2 Dimethylbut 3 Ynoic Acid and Analogues

Reactivity of the Carboxylic Acid Moiety

The carboxylic acid group in 2,2-dimethylbut-3-ynoic acid is a versatile functional handle that can be activated for various transformations. Its reactivity is central to the synthetic utility of the molecule, allowing for the generation of radical intermediates through decarboxylation.

Decarboxylative Transformations

Decarboxylative reactions are a powerful strategy in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds, utilizing readily available carboxylic acids as starting materials. nih.gov These transformations proceed by removing the carboxyl group, often to generate a radical species that can engage in subsequent reactions. The stability of the carboxyl group allows for its use in late-stage functionalization of complex molecules. researchgate.netosaka-u.ac.jp

The conversion of carboxylic acids into alkyl radicals for synthetic applications is a well-established field. nih.gov One common method involves the generation of radical intermediates through single-electron transfer (SET) oxidation or reduction processes. nih.gov For aliphatic carboxylic acids like this compound, the process typically involves the formation of a carboxyl radical, which then rapidly loses carbon dioxide to yield an alkyl radical. This alkyl radical can then be trapped by a suitable reagent.

A general mechanism for radical decarboxylation is initiated by an oxidant or through photocatalysis, which abstracts an electron from the carboxylate, leading to the formation of an acyloxy radical. This intermediate is unstable and undergoes rapid decarboxylation to form an alkyl radical and carbon dioxide.

Table 1: General Steps in Radical Decarboxylation

Step Process Intermediate Formed
1 Oxidation of Carboxylate Acyloxy radical
2 Decarboxylation Alkyl radical + CO₂

This table provides a generalized sequence for radical decarboxylation reactions.

Visible-light photoredox catalysis has emerged as a mild and efficient method for initiating decarboxylative transformations. sioc.ac.cn This technique utilizes photocatalysts that, upon excitation by visible light, can engage in single-electron transfer with a substrate. unl.edu In the context of carboxylic acids, the photoexcited catalyst can oxidize the carboxylate to trigger radical decarboxylation. sioc.ac.cn

The process generally involves the oxidation of the deprotonated carboxylic acid by the photoexcited catalyst. sioc.ac.cn This generates an alkyl radical after the loss of carbon dioxide. Dual catalytic systems, often combining a photoredox catalyst with another catalyst (e.g., transition metal, thiol, or hypervalent iodine), can enable transformations that are difficult to achieve through traditional methods. sioc.ac.cn For instance, photoredox-catalyzed decarboxylative reactions have been developed for halogenations using inexpensive inorganic salts as the halogen source, avoiding the need for stoichiometric strong oxidants. nih.gov

Radical clock experiments can be used to confirm the formation of an alkyl radical intermediate in these reactions. nih.gov The choice of photocatalyst is crucial; common examples include iridium complexes like Ir(ppy)₃ and [Ir{dF(CF₃)ppy}₂(dtbbpy)]PF₆, as well as inexpensive organic photocatalysts such as 4CzIPN. nih.gov

Table 2: Common Components in Photoredox Decarboxylation Systems

Component Function Examples
Photocatalyst Absorbs light and initiates electron transfer Ir(ppy)₃, 4CzIPN
Carboxylic Acid Derivative Radical Precursor N-hydroxyphthalimide esters
Additive/Second Catalyst Enables or enhances specific transformations Transition metals, thiols

This table summarizes typical components used in photoredox-catalyzed decarboxylation reactions.

Deprotonation Studies

The this compound molecule contains two acidic protons: the carboxylic acid proton and the terminal alkyne proton. The carboxylic acid proton is significantly more acidic and is readily removed by a base. The acidity of terminal alkynes (pKa ≈ 25) is unusually high for a hydrocarbon, which allows for their deprotonation to form acetylide anions. masterorganicchemistry.com These acetylides are excellent nucleophiles and can participate in reactions such as SN2 alkylations, a key method for forming new carbon-carbon bonds. masterorganicchemistry.com

Reactivity of the Terminal Alkyne Moiety

The carbon-carbon triple bond of the terminal alkyne is rich in electron density, making it susceptible to attack by electrophiles. libretexts.org This reactivity is the basis for a wide range of addition reactions.

Addition Reactions

Similar to alkenes, alkynes undergo addition reactions where the π bonds are broken and new single bonds are formed. masterorganicchemistry.com Most electrophilic addition reactions that occur with alkenes also happen with alkynes, often with similar regioselectivity and stereoselectivity. msu.edulibretexts.org

A key principle governing the addition of hydrogen halides (HX) to terminal alkynes is the Markovnikov rule. This rule states that in the addition of a protic acid to an unsymmetrical alkyne, the acidic hydrogen attaches to the carbon that already holds the greater number of hydrogen atoms. libretexts.org Consequently, the halide attaches to the more substituted carbon. The reaction proceeds through a vinyl cation intermediate. libretexts.org

The halogenation of alkynes with reagents like Br₂ is analogous to the halogenation of alkenes. The reaction typically proceeds through a cyclic halonium ion intermediate, resulting in the anti-addition of the two halogen atoms across the triple bond to form a dihaloalkene. libretexts.org

Hydration of terminal alkynes, typically catalyzed by mercury salts in acidic solution, also follows the Markovnikov rule. The initial product is an enol, which is unstable and rapidly tautomerizes to the more stable keto form, resulting in a methyl ketone. masterorganicchemistry.commsu.edu

Table 3: Summary of Addition Reactions to the Terminal Alkyne

Reaction Reagent(s) Regioselectivity Initial Product Final Product
Hydrohalogenation HX (e.g., HBr) Markovnikov Vinyl halide Geminal dihalide (with excess HX)
Halogenation X₂ (e.g., Br₂) N/A (symmetrical) Dihaloalkene Tetrahaloalkane (with excess X₂)

This table outlines common addition reactions involving the terminal alkyne moiety.

Cycloaddition Reactions

The terminal alkyne functionality of this compound and its analogues is a versatile participant in cycloaddition reactions, particularly [3+2] cycloadditions. These reactions are fundamental for the construction of five-membered heterocyclic rings. The reactivity in these transformations is governed by the electronic nature of the alkyne and the dipole partner, as well as steric factors imposed by the bulky 2,2-dimethyl group.

In the context of Molecular Electron Density Theory (MEDT), [3+2] cycloaddition (32CA) reactions involving terminal alkynes can proceed through a zwitterionic-type mechanism. scielo.org.mx The polarity of the reaction and the global electron density transfer at the transition state determine the reaction's feasibility and kinetics. researchgate.netnih.gov For instance, the reaction of azomethine ylides with acetylene (B1199291) derivatives is a well-studied 32CA reaction for synthesizing heterocyclic compounds. nih.gov Conceptual DFT indices can characterize the electrophilic or nucleophilic nature of the reactants, predicting the flow of electron density during the reaction. scielo.org.mx

The steric hindrance from the gem-dimethyl group on this compound can influence the regioselectivity of the cycloaddition, favoring the formation of one regioisomer over another by directing the approach of the 1,3-dipole to the less hindered terminal carbon of the alkyne. Common 1,3-dipoles used in these reactions include azides, nitrones, and azomethine ylides. nih.govuchicago.edu

Below is a table summarizing typical [3+2] cycloaddition reactions involving terminal alkynes.

1,3-DipoleAlkyne PartnerProduct TypeCatalyst/Conditions
AzideTerminal Alkyne1,2,3-TriazoleCu(I) or Ru(II)
NitroneTerminal AlkyneIsoxazolineThermal or Lewis Acid
Azomethine YlideTerminal AlkynePyrroline derivativeVaries

This table represents generalized cycloaddition reactions for terminal alkynes, which are applicable to this compound.

Reactivity of the 2,2-Dimethyl Substituted System

Steric hindrance, a concept referring to the spatial arrangement of atoms within a molecule and its effect on reactivity, is a defining characteristic of the this compound system. youtube.com The presence of the two methyl groups on the carbon atom alpha to the alkyne and carboxyl groups creates a bulky quaternary center, often referred to as a tert-butyl-like group.

This steric bulk significantly impacts reaction kinetics and selectivity:

Kinetics: The gem-dimethyl group can physically impede the approach of a nucleophile or other reactants to the adjacent functional groups (the alkyne and the carboxylic acid). youtube.comnih.gov This shielding effect increases the activation energy for certain reactions, thereby slowing down the reaction rate compared to less hindered analogues. For example, in bimolecular substitution reactions, a more sterically crowded electrophilic center leads to a higher energy cost to reach the transition state. nih.gov

Selectivity: Steric hindrance is a powerful tool for controlling the selectivity of a reaction. In reactions involving the alkyne, the bulky group directs incoming reagents to the terminal, less-hindered sp-hybridized carbon. This often results in high regioselectivity. For instance, in metal-catalyzed semihydrogenation of alkynes, the steric properties of the alkyne substrate are a governing factor for activity. acs.orgresearchgate.net While a direct correlation is not always linear, extreme steric hindrance can significantly reduce or even halt reactivity. acs.org On metallic surfaces, steric hindrance has been shown to favor the formation of specific cyclotrimerization products over others. nih.gov

The table below illustrates the general effect of increasing steric hindrance on reaction rates for a substitution reaction.

Substrate StructureRelative Reaction RateSteric Hindrance
Primary (e.g., -CH₂)FastLow
Secondary (e.g., -CH(R))SlowerMedium
Tertiary (e.g., -C(R)₂)Very Slow / No ReactionHigh

This is a generalized representation of steric effects in substitution reactions. youtube.com

The Thorpe-Ingold effect, also known as the gem-dimethyl effect, describes the acceleration of intramolecular reactions, particularly ring-closing reactions, due to the presence of a gem-dialkyl group on the intervening carbon chain. wikipedia.orglucp.net This effect was first observed in cyclization reactions and is attributed to a combination of kinetic and thermodynamic factors. wikipedia.org

The proposed mechanism for this effect is that the bulky gem-dimethyl group compresses the internal bond angle between the substituents. This, in turn, reduces the angle between the two reactive arms of the molecule, bringing them closer together and increasing the probability of a successful intramolecular collision. wikipedia.orglucp.net This is primarily a kinetic effect, as it lowers the activation energy of the cyclization transition state. wikipedia.org There is also a thermodynamic contribution, as the strain energy can be reduced in the resulting cyclic product compared to the acyclic precursor. wikipedia.org

While this compound itself is not typically used in intramolecular cyclization studies demonstrating this effect, the principle applies to any transformation involving a related 2,2-dimethyl substituted system undergoing cyclization. For example, the rate of lactone formation is significantly accelerated by the presence of gem-dimethyl groups. wikipedia.org The effect is particularly pronounced in the formation of five- and six-membered rings. nih.govresearchgate.net

Computational studies have sometimes suggested that the Thorpe-Ingold acceleration is predominantly a solvent effect, where increasing alkyl substitution reduces the solvation strength of the reactant, thereby lowering the activation barrier for cyclization in solution. comporgchem.com

The following table shows the qualitative effect of gem-dimethyl substitution on the rate of cyclization.

ReactantCyclization Rate
Unsubstituted Chaink
Gem-Dimethyl Substituted Chain>> k

This table illustrates the general principle of the Thorpe-Ingold effect.

Transition Metal Catalyzed Transformations

Palladium catalysts are exceptionally versatile for mediating a wide array of transformations involving alkynes, and terminal alkynes like this compound are common substrates. core.ac.uknih.gov Palladium-catalyzed cross-coupling reactions are powerful tools for carbon-carbon bond formation. nih.gov

Common palladium-catalyzed reactions for terminal alkynes include:

Sonogashira Coupling: This is a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. The steric hindrance of the 2,2-dimethyl group in this compound is generally well-tolerated in this reaction, which primarily occurs at the terminal C-H bond of the alkyne.

Carbopalladation: Palladium catalysts can add across the alkyne's triple bond, followed by further reactions. The regioselectivity of this addition can be influenced by the steric bulk of the gem-dimethyl group.

Cyclotrimerization: Palladium complexes can catalyze the [2+2+2] cyclotrimerization of alkynes to form substituted benzene (B151609) derivatives. core.ac.uk

The choice of ligand on the palladium center is crucial for the success of these reactions, influencing catalytic activity, stability, and selectivity. Ligands such as phosphines (e.g., triphenylphosphine, Xantphos) are commonly employed. core.ac.uk

The table below summarizes key palladium-catalyzed reactions applicable to terminal alkynes.

Reaction NameReactantsProductTypical Catalyst System
Sonogashira CouplingTerminal Alkyne + Aryl/Vinyl HalideDisubstituted AlkynePd(PPh₃)₂Cl₂, CuI, Amine Base
Suzuki CouplingAlkynylborane + Aryl/Vinyl HalideDisubstituted AlkynePd(OAc)₂, P(t-Bu)₃, Base
Larock Indole SynthesisTerminal Alkyne + o-iodoaniline2,3-disubstituted IndolePd(OAc)₂, nBu₄NCl, K₂CO₃

This table presents examples of well-established palladium-catalyzed reactions. core.ac.ukorganic-chemistry.org

Copper catalysts play a significant role in alkyne chemistry, facilitating both coupling and cycloaddition reactions. The ability of copper to access multiple oxidation states (Cu(I), Cu(II), Cu(III)) makes it a versatile catalyst. nih.gov

Key copper-catalyzed reactions involving terminal alkynes include:

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is the most prominent "click chemistry" reaction, providing an efficient and highly regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles from a terminal alkyne and an azide. The reaction is generally insensitive to steric hindrance near the alkyne, making it highly suitable for substrates like this compound.

Glaser Coupling: This is a copper-mediated oxidative homocoupling of terminal alkynes to form symmetric 1,3-diynes. The reaction typically requires a copper(I) salt (e.g., CuCl) and an oxidant, often oxygen.

Allylic Substitution: Copper catalysts can be used in the asymmetric allylic substitution of allylic halides with organometallic reagents, though this is less directly related to the reactivity of the alkyne itself. chimia.ch

Kharasch-Sosnovsky Reaction: This copper-catalyzed reaction involves the allylic oxidation of olefins using a peroxy ester. researchgate.net While not a direct reaction of the alkyne, it highlights the broader utility of copper catalysis in organic synthesis. researchgate.net

The following table provides examples of copper-catalyzed reactions for terminal alkynes.

Reaction NameReactantsProductTypical Catalyst System
CuAAC ("Click" Reaction)Terminal Alkyne + Azide1,4-disubstituted 1,2,3-triazoleCu(I) salt (e.g., CuSO₄/Sodium Ascorbate)
Glaser CouplingTerminal AlkyneSymmetrical 1,3-DiyneCu(I) or Cu(II) salt, Base, Oxidant (O₂)
Multi-component SynthesisAryl Acetylene + Amine + DioxazoloneN-Acyl Amidine[Cu(OAc)(Xantphos)] or CuI

This table summarizes important copper-catalyzed reactions involving terminal alkynes. uva.nl

Organophotoredox/Copper Hybrid Catalysis

The convergence of organophotoredox and copper catalysis has emerged as a powerful strategy for the construction of complex organic molecules under mild reaction conditions. This dual catalytic system harnesses the ability of an organic photoredox catalyst to generate radical intermediates upon visible light irradiation, which can then engage in copper-catalyzed cross-coupling reactions. While specific studies on this compound within this catalytic framework are not extensively documented, the general principles can be applied to understand its potential reactivity.

In a typical catalytic cycle, a photosensitizer, upon absorbing light, becomes excited to a higher energy state. This excited state can then interact with a suitable substrate through either an oxidative or reductive quenching cycle to generate a radical species. In the context of alkynoic acids, this could involve the formation of a carboxylate radical via single-electron transfer, which could then undergo decarboxylation to afford an alkynyl radical.

Concurrently, a copper(I) catalyst can be oxidized to a copper(II) species. The generated alkynyl radical can then be trapped by the copper(II) complex, forming a high-valent copper(III) intermediate. This intermediate can then undergo reductive elimination to form a new carbon-carbon or carbon-heteroatom bond, regenerating the copper(I) catalyst and completing the catalytic cycle. This synergistic approach allows for the formation of bonds that are often challenging to access through traditional methods.

The application of this methodology to analogues of this compound could enable a variety of synthetic transformations. For instance, the generated alkynyl radical could participate in couplings with a wide range of partners, including aryl halides, alkyl halides, and other functional groups, providing access to a diverse array of substituted alkynes.

Radical Cascade Reactions and Rearrangements

Radical cascade reactions represent a highly efficient class of transformations that allow for the rapid construction of molecular complexity from simple starting materials. These reactions proceed through a sequence of intramolecular and/or intermolecular radical additions, cyclizations, and rearrangements, often with high levels of stereocontrol.

1,4-Imino-N Shift in Trifunctionalization of β,γ-Unsaturated Carboxylic Acids

A notable example of a radical cascade rearrangement is the 1,4-imino-N shift observed in the trifunctionalization of β,γ-unsaturated carboxylic acids. While this specific transformation has been primarily investigated for 3-enoic acids, the underlying principles can be extended to β,γ-alkynoic acids like this compound.

This reaction involves the activation of the carboxylic acid, followed by the addition of a radical species to the unsaturated bond. The resulting radical intermediate can then undergo a cascade of events, including a key 1,4-imino-N shift. This rearrangement involves the migration of an imino group from a nitrogen atom to a carbon-centered radical. A novel radical decarboxylative 1,2,3-trifunctionalization of various 3-enoic acids has been achieved through a 1,4-imino-N shift by utilizing CF3I as a trifluoromethylating reagent and readily available aryl ketoximes as both an acid activator and a difunctionalization reagent chemrxiv.org. This process ultimately leads to the formation of a trifunctionalized product where new functional groups have been installed at three different positions of the original molecule.

The proposed mechanism for this transformation involves the initial generation of a radical which adds to the terminal position of the alkene. The subsequent radical cascade is initiated, involving the 1,4-imino-N shift, decarboxylation, and arylation to furnish the final product. This strategy provides a modular approach to constructing complex and functionally diverse molecules.

Reactant TypeKey TransformationReagentsProduct Type
3-Enoic AcidsRadical Decarboxylative 1,2,3-TrifunctionalizationCF3I, Aryl KetoximesTrifunctionalized Allyl Derivatives

Radical Trapping Experiments for Mechanistic Elucidation

To gain insight into the mechanisms of radical reactions, chemists often employ radical trapping experiments. These experiments are designed to intercept and identify transient radical intermediates, thereby providing evidence for a proposed reaction pathway. A common technique involves the use of a radical trap, a molecule that can react rapidly and irreversibly with a radical species to form a stable, characterizable adduct.

One of the most widely used radical traps is (2,2,6,6-tetramethylpiperidin-1-yl)oxyl, commonly known as TEMPO. TEMPO is a stable radical that can efficiently scavenge a wide variety of carbon-centered radicals. The formation of a TEMPO adduct can be detected by various analytical techniques, such as mass spectrometry or NMR spectroscopy, confirming the presence of the radical intermediate in the reaction mixture.

In the context of the reactions of this compound, radical trapping experiments could be instrumental in elucidating the mechanisms of its transformations. For example, in the proposed organophotoredox/copper hybrid catalysis, the addition of TEMPO to the reaction mixture would be expected to trap the initially formed alkynyl radical, preventing it from proceeding through the catalytic cycle and leading to the formation of a TEMPO-alkyne adduct. Similarly, in the context of radical cascade reactions, strategically designed radical traps could be used to intercept specific intermediates along the reaction pathway, providing valuable information about the sequence of events.

The design and interpretation of radical trapping experiments require careful consideration of the reaction kinetics and the relative reactivity of the radical intermediates and the trapping agent. Nevertheless, when executed properly, these experiments provide a powerful tool for unraveling complex reaction mechanisms.

Trapping AgentType of Radical TrappedMethod of Detection
TEMPOCarbon-centered radicalsMass Spectrometry, NMR Spectroscopy

Advanced Applications in Organic Synthesis

Role as a Key Intermediate in the Synthesis of Complex Organic Molecules

As a bifunctional molecule, 2,2-Dimethylbut-3-ynoic acid contains both a carboxylic acid and a terminal alkyne. The carboxylic acid can be converted into esters, amides, or other derivatives, while the alkyne can participate in a variety of coupling reactions (like Sonogashira, or click chemistry after conversion to an azide) or be hydrated to form a methyl ketone. However, specific examples of its incorporation as a key intermediate in the total synthesis of complex natural products or pharmaceuticals are not readily found in current chemical literature. Its structural analog, 2,2-Dimethylbut-3-enoic acid, is noted as a bioactive compound used to synthesize other molecules biosynth.com.

Building Block for the Construction of Functionalized Molecular Scaffolds

Molecular scaffolds are core structures from which a variety of functional groups can be displayed, often used in drug discovery and materials science. The rigid nature of the alkyne and the defined geometry of the quaternary center in this compound make it a conceptually interesting building block. One could envision its use in creating highly structured, three-dimensional scaffolds mdpi.comnih.gov. For instance, the alkyne could be used as a rigid linker to connect different parts of a molecule, while the carboxylic acid could serve as an attachment point for functional groups or for linking to a polymer support. Despite this potential, specific, documented examples of its use to create such scaffolds are not available in the reviewed literature.

Modular Approaches to Heterocyclic Compounds, e.g., Functionalized 3,4-Dihydroisoquinolines

The synthesis of heterocyclic compounds such as 3,4-dihydroisoquinolines often involves the cyclization of a phenethylamine (B48288) derivative with a carbonyl compound or its equivalent. While a variety of synthetic methods exist for these scaffolds, there is no specific literature that demonstrates the use of this compound as a direct precursor or building block in a modular approach to constructing functionalized 3,4-dihydroisoquinolines. The steric hindrance from the gem-dimethyl group might pose challenges in typical cyclization reactions where this compound would be used.

Biological and Medicinal Chemistry Research Applications

Precursor in Pharmaceutical Intermediate and Active Pharmaceutical Ingredient (API) Synthesis

2,2-Dimethylbut-3-ynoic acid is utilized in the chemical industry as a precursor and intermediate for the synthesis of more complex molecules. researchgate.net Its structural framework is a component in the development of fine chemicals and bulk drug intermediates. nih.gov The alkyne functional group is particularly reactive and allows for a variety of chemical transformations, such as cycloadditions and nucleophilic additions, making it a versatile starting material for creating diverse molecular architectures. nih.gov This reactivity is essential for building the carbon skeleton of potential active pharmaceutical ingredients (APIs). While it is sold as a high-quality reference standard for pharmaceutical testing, its primary role is in the early stages of the manufacturing supply chain for research and development. nih.gov

Role in Drug Discovery and Development Programs

In the broad landscape of drug discovery and development, small organic molecules like this compound function as key building blocks. Medicinal chemists utilize such compounds to generate libraries of novel molecules for screening against various biological targets. The specific structure of this compound, featuring a quaternary carbon center, can impart specific conformational properties to a larger molecule, which may be crucial for its binding affinity and selectivity to a target protein. Its utility lies in providing a foundational scaffold that can be systematically modified to explore structure-activity relationships (SAR), a fundamental process in optimizing lead compounds during drug development.

Investigation of Enzyme Mechanisms and Protein Modifications

While the terminal alkyne group of this compound makes it a candidate for use as a chemical probe, publicly available research has not extensively detailed its specific application in the investigation of enzyme mechanisms or protein modifications. In principle, terminal alkynes can be used in bioorthogonal chemistry, such as "click" reactions, to tag and identify biological molecules. Furthermore, the alkyne can be converted to other reactive groups that could covalently modify enzyme residues. For instance, related metabolites like fumarate (B1241708) and itaconate are known to non-enzymatically modify cysteine residues in proteins, a process known as protein succination and dicarboxypropylation, respectively. nih.gov However, similar studies specifically employing this compound are not prominently featured in the scientific literature.

Biological Activity and Antifungal Properties of Derivatives (e.g., Citrinamides containing 2,2-dimethylbut-3-enoic acid)

A notable application of a derivative of the titular compound is found in the structure of Citrinamides A and B. It is important to distinguish that these natural products contain the 2,2-dimethylbut-3-enoic acid moiety, which is the alkene (C=C double bond) analogue of the subject compound's alkyne (C≡C triple bond). nih.gov

Citrinamides A and B are aromatic alkaloids isolated from the fungus Penicillium sp. FKI-1938. universiteitleiden.nl While not possessing potent antifungal activity on their own, they have been identified as enhancers of the activity of miconazole (B906), a conventional antifungal agent, against the pathogenic yeast Candida albicans. universiteitleiden.nl This synergistic interaction suggests that these derivatives could act as adjuvants in antifungal therapy, potentially helping to overcome drug resistance or reduce the required dosage of primary antifungal agents.

Table 1: Properties of Citrinamide A

Property Value
IUPAC Name (2S)-2-acetamido-5-[[3-[2-(2,2-dimethylbut-3-enoylamino)phenyl]-3-oxopropyl]amino]-5-oxopentanoic acid nih.gov
Molecular Formula C22H29N3O6 nih.gov
Molecular Weight 431.5 g/mol nih.gov
Biological Source Penicillium sp. FKI-1938 universiteitleiden.nl

| Reported Activity | Potentiates miconazole activity against Candida albicans universiteitleiden.nl |

Development of Bioactive Molecules (e.g., MAGL Inhibitors, Simvastatin (B1681759) Metabolites)

The development of novel bioactive molecules often relies on unique chemical scaffolds. This compound represents a potential starting point for such endeavors.

MAGL Inhibitors : Monoacylglycerol lipase (B570770) (MAGL) is a serine hydrolase that degrades the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG). genome.jp Inhibition of MAGL increases 2-AG levels and reduces the production of arachidonic acid, a precursor to pro-inflammatory prostaglandins. This makes MAGL a significant therapeutic target for neurological disorders, inflammation, and cancer. The discovery of potent and selective MAGL inhibitors is an active area of research. nih.gov However, based on available literature, there is no direct evidence linking the synthesis of prominent MAGL inhibitors to the use of this compound as a precursor.

Simvastatin Metabolites : Simvastatin is a widely prescribed drug for lowering cholesterol. Its metabolism in the body has been studied extensively. Research on the metabolic fate of simvastatin has identified key metabolites formed by the hydrolysis of its 2,2-dimethylbutyryl side chain. These metabolites include 2,2-dimethylbutyric acid and 2,2-dimethyl-3-hydroxybutyric acid . It is crucial to note that 2,2-Dimethylbut-3-ynoic acid is not reported as a metabolite of simvastatin. The identified metabolites are saturated or hydroxylated butanoic acid derivatives, differing from the unsaturated butynoic acid structure.

Table 2: Chemical Compounds Mentioned in this Article

Compound Name CAS Number Molecular Formula
This compound 56663-76-4 C6H8O2
2,2-Dimethylbut-3-enoic acid 10276-09-2 nih.gov C6H10O2 nih.gov
Citrinamide A Not Available C22H29N3O6 nih.gov
Citrinamide B Not Available Not Specified
Miconazole 22916-47-8 C18H14Cl4N2O
2,2-Dimethylbutyric acid 595-37-9 C6H12O2
2,2-Dimethyl-3-hydroxybutyric acid 15119-34-3 C6H12O3
Simvastatin 79902-63-9 C25H38O5
Arachidonic acid 506-32-1 C20H32O2
2-Arachidonoylglycerol (2-AG) 53847-30-6 C23H38O4
Fumaric acid 110-17-8 C4H4O4
Itaconic acid 97-65-4 C5H6O4

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has been a pivotal tool in the theoretical investigation of 2,2-Dimethylbut-3-ynoic acid, offering a balance between computational cost and accuracy.

Modeling Reaction Transition States

At present, specific studies modeling the reaction transition states of this compound using Density Functional Theory (DFT) are not available in the reviewed literature. While DFT is a powerful tool for elucidating reaction mechanisms by calculating the geometries and energies of transition states, research focusing specifically on this compound's reaction pathways has not been identified. General applications of DFT to similar small organic molecules suggest that such studies could provide valuable insights into its reactivity, including cycloadditions, electrophilic additions to the alkyne, and reactions involving the carboxylic acid group. However, without dedicated studies, any discussion on the specific transition states of this compound remains speculative.

Prediction of Spectroscopic Properties

There is a lack of specific research focused on the prediction of spectroscopic properties (such as IR, NMR, and UV-Vis spectra) of this compound using Density Functional Theory (DFT). While DFT calculations are widely used to predict and interpret the spectroscopic data of organic molecules, providing valuable information on their electronic structure and vibrational modes, such studies have not been specifically reported for this compound. The application of DFT to this molecule would be expected to yield theoretical spectra that could be compared with experimental data to confirm its structure and understand its electronic transitions. However, in the absence of such computational studies, a detailed analysis of its predicted spectroscopic properties cannot be provided.

Molecular Docking and Interaction Studies in Catalytic Systems

Detailed molecular docking and interaction studies of this compound within catalytic systems have not been specifically reported in the available scientific literature. Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of catalysis, it can provide insights into how a substrate like this compound might interact with the active site of a catalyst. Such studies are crucial for understanding the mechanism of catalysis and for the design of new and more efficient catalysts. However, without specific research on this compound, any description of its binding modes and interactions within a catalytic pocket would be conjectural.

Mechanistic Elucidation through Advanced Computational Modeling

Specific studies on the mechanistic elucidation of reactions involving this compound through advanced computational modeling are not currently available in the public domain. Advanced computational modeling, which encompasses a range of techniques beyond standard DFT calculations, is instrumental in unraveling complex reaction mechanisms, including the identification of intermediates, transition states, and the influence of solvent effects. While the reactivity of alkynes and carboxylic acids has been extensively studied from a computational perspective, dedicated research applying these advanced models to this compound to elucidate its specific reaction pathways has not been found.

Advanced Spectroscopic and Analytical Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique used to elucidate the structure of organic molecules. By observing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

The structural confirmation of 2,2-Dimethylbut-3-ynoic acid is routinely achieved using ¹H (proton) and ¹³C (carbon-13) NMR spectroscopy. While specific experimental spectra are dependent on the solvent and instrument parameters, the expected chemical shifts can be predicted based on the molecule's distinct functional groups.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show three distinct signals corresponding to the different proton environments in the molecule.

Carboxylic Acid Proton (-COOH): This proton is highly deshielded and typically appears as a broad singlet far downfield, generally in the range of 10-13 ppm.

Alkynyl Proton (-C≡C-H): The terminal alkyne proton is found in a characteristic region, typically between 2.0 and 3.0 ppm. Its signal will be a sharp singlet.

Methyl Protons (-C(CH₃)₂): The six protons of the two methyl groups are chemically equivalent due to free rotation. They will appear as a single, sharp singlet, typically in the upfield region around 1.2-1.5 ppm, as they are attached to a quaternary carbon.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the carbon backbone of the molecule. For this compound, four distinct signals are anticipated.

Carbonyl Carbon (-COOH): The carboxylic acid carbon is the most deshielded, appearing significantly downfield, typically in the range of 175-185 ppm.

Alkynyl Carbons (-C≡C-): The two sp-hybridized carbons of the alkyne group will have characteristic shifts. The internal alkyne carbon (C2) typically resonates between 80-90 ppm, while the terminal alkyne carbon (C3) appears at a slightly lower field, around 70-80 ppm.

Quaternary Carbon (-C(CH₃)₂): The sp³-hybridized quaternary carbon atom is expected to have a chemical shift in the range of 30-40 ppm.

Methyl Carbons (-CH₃): The two equivalent methyl carbons will produce a single signal in the upfield region, typically between 20-30 ppm.

Table 1. Predicted ¹H and ¹³C NMR Chemical Shifts for this compound.
NucleusFunctional GroupPredicted Chemical Shift (δ, ppm)Signal MultiplicityIntegration (for ¹H)
¹H-COOH10.0 - 13.0Broad Singlet1H
¹H-C≡C-H2.0 - 3.0Singlet1H
¹H-C(CH₃)₂1.2 - 1.5Singlet6H
¹³C-COOH175 - 185--
¹³C-C≡C-80 - 90--
¹³C-C≡C-70 - 80--
¹³C-C(CH₃)₂30 - 40--
¹³C-CH₃20 - 30--

While specific published mechanistic or kinetic studies focusing solely on this compound using NMR are not prominent in the literature, NMR spectroscopy is a fundamental tool for such investigations in related systems. For instance, in reactions involving alkynes, ¹H NMR can be used to monitor the progress of a reaction in real-time. researchgate.net

By taking spectra at various time intervals, researchers can track the disappearance of reactant signals (e.g., the terminal alkyne proton of this compound at ~2.5 ppm) and the simultaneous appearance and growth of signals corresponding to reaction intermediates and final products. The integration of these peaks allows for the quantification of each species, enabling the determination of reaction rates and the elucidation of kinetic parameters. This method provides invaluable insight into reaction pathways and the influence of catalysts or varying reaction conditions.

Mass Spectrometry (MS) Techniques

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is highly sensitive and provides information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) is critical for the unambiguous determination of a compound's elemental formula. It measures the m/z ratio to a very high degree of accuracy (typically to four or five decimal places). For this compound (C₆H₈O₂), the theoretical monoisotopic mass is 112.052429494 Da. nih.gov An experimental HRMS measurement yielding a value extremely close to this theoretical mass would confirm the elemental composition, distinguishing it from other isomers or compounds with the same nominal mass.

Table 2. HRMS Data for this compound (C₆H₈O₂).
PropertyValue
Molecular FormulaC₆H₈O₂
Theoretical Monoisotopic Mass112.05243 Da
Predicted [M+H]⁺ Adduct m/z113.05971
Predicted [M+Na]⁺ Adduct m/z135.04165
Predicted [M-H]⁻ Adduct m/z111.04515

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is used to identify and quantify volatile and semi-volatile compounds in a mixture. nih.gov

For the analysis of a carboxylic acid like this compound, direct injection is often challenging due to its polarity and relatively low volatility. Therefore, a derivatization step is commonly employed prior to GC-MS analysis. The carboxylic acid is typically converted into a more volatile and less polar ester, such as its methyl ester (methyl 2,2-dimethylbut-3-ynoate). This process enhances its chromatographic properties, leading to better peak shape and sensitivity.

Once the derivatized sample is injected, the components are separated on the GC column based on their boiling points and interactions with the stationary phase. As each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum, which shows the relative abundance of fragments at different m/z values, serves as a molecular "fingerprint" that can be compared against spectral libraries for positive identification.

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the vibrational modes of molecules. It is particularly useful for identifying the functional groups present in a compound. The IR spectrum of this compound would be expected to display several characteristic absorption bands corresponding to its functional groups.

O-H Stretch: A very broad and strong absorption band is expected between 2500 and 3300 cm⁻¹ due to the O-H stretching of the carboxylic acid, which is typically involved in hydrogen bonding.

≡C-H Stretch: A sharp, strong band around 3300 cm⁻¹ is characteristic of the C-H stretch of a terminal alkyne.

C-H Stretch: Absorptions between 2850 and 3000 cm⁻¹ arise from the C-H stretching vibrations of the methyl groups.

C=O Stretch: A very strong, sharp absorption band between 1700 and 1725 cm⁻¹ is indicative of the carbonyl (C=O) stretch of the carboxylic acid.

C≡C Stretch: A weak to medium, sharp absorption band is expected in the range of 2100-2140 cm⁻¹ for the carbon-carbon triple bond stretch.

Table 3. Predicted Characteristic IR Absorption Frequencies for this compound.
Vibrational ModeFunctional GroupPredicted Wavenumber (cm⁻¹)Intensity
≡C-H StretchTerminal Alkyne~3300Strong, Sharp
O-H StretchCarboxylic Acid2500 - 3300Strong, Broad
C-H StretchMethyl Groups2850 - 3000Medium
C≡C StretchAlkyne2100 - 2140Weak to Medium
C=O StretchCarboxylic Acid1700 - 1725Very Strong

Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. For this compound, the FT-IR spectrum provides clear evidence for its key structural features: the carboxylic acid group and the terminal alkyne.

The most prominent feature in the spectrum is the very broad absorption band typically observed between 2500 and 3300 cm⁻¹, which is characteristic of the O-H stretching vibration of the carboxylic acid dimer. researchgate.net Overlapping with this is the sharp, strong peak corresponding to the terminal alkyne ≡C–H stretch, which typically appears around 3300 cm⁻¹. instanano.com

The carbonyl (C=O) stretching vibration of the carboxylic acid group gives rise to a strong, sharp absorption band in the region of 1710-1760 cm⁻¹. researchgate.net The carbon-carbon triple bond (C≡C) stretch of the alkyne is expected to produce a weak to medium absorption band around 2100-2140 cm⁻¹. Additionally, the C-H stretching vibrations of the two methyl groups (alkane C-H) are observed in the 2840-3000 cm⁻¹ range. instanano.com

Table 1: Characteristic FT-IR Absorption Bands for this compound

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)Intensity
Carboxylic AcidO-H stretch2500-3300Very Broad, Strong
Terminal Alkyne≡C-H stretch~3300Sharp, Strong
Alkane (Methyl)C-H stretch2840-3000Medium
AlkyneC≡C stretch2100-2140Weak to Medium
Carboxylic AcidC=O stretch1710-1760Strong

Raman Spectroscopy

Raman spectroscopy serves as a complementary technique to FT-IR, providing information on molecular vibrations. It is particularly effective for detecting non-polar bonds, which often give weak signals in FT-IR. For this compound, the C≡C triple bond, being relatively non-polar, is expected to produce a strong and easily identifiable signal in the Raman spectrum, typically in the range of 2100-2150 cm⁻¹.

In contrast, the highly polar C=O and O-H bonds of the carboxylic acid group, which are dominant in the IR spectrum, generally produce weaker signals in the Raman spectrum. The symmetric C-H stretching vibrations of the methyl groups would also be visible. The combination of FT-IR and Raman data allows for a comprehensive vibrational analysis of the molecule, confirming the presence and connectivity of its functional groups.

Chromatographic Techniques

Chromatography is indispensable for the separation, purification, and analysis of this compound. Different chromatographic methods are employed to monitor the progress of its synthesis and to determine the purity of the final product.

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive method used to monitor the progress of chemical reactions. researchgate.netresearchgate.net In the synthesis of this compound, TLC can be used to track the consumption of starting materials and the formation of the product.

A small aliquot of the reaction mixture is spotted onto a TLC plate (typically silica gel) alongside the starting materials. The plate is then developed in an appropriate solvent system. Since this compound is more polar than many of its potential non-polar precursors due to the carboxylic acid group, it will typically have a lower Retention Factor (Rf) value, meaning it travels a shorter distance up the plate. The progress of the reaction can be visualized by the disappearance of the starting material spot and the appearance of a new product spot. Visualization can be achieved using UV light if the compounds are UV-active, or by staining with a suitable reagent, such as potassium permanganate (B83412) or p-anisaldehyde, which reacts with the functional groups present. researchgate.netsarponggroup.com

Table 2: Hypothetical TLC Monitoring of a this compound Synthesis

CompoundPolarityExpected Rf ValueVisualization
Non-polar Starting MaterialLowHighUV light or specific stain
This compoundHighLowUV light and/or stain (e.g., KMnO₄)
Reaction MixtureVariesMultiple spotsVisualization of all components

Supercritical Fluid Chromatography (SFC) for Purity Analysis

Supercritical Fluid Chromatography (SFC) is an advanced chromatographic technique that uses a supercritical fluid, most commonly carbon dioxide (CO₂), as the mobile phase. nih.gov It is considered a "green" technology and offers advantages in terms of speed and efficiency, often providing faster separations than High-Performance Liquid Chromatography (HPLC). researchgate.net SFC is well-suited for the analysis and purification of small molecules, including carboxylic acids.

For the purity analysis of this compound, a mobile phase of supercritical CO₂ mixed with a polar organic modifier, such as methanol, is typically used to ensure the elution of the polar analyte from the column. nih.gov To improve peak shape and prevent interactions with the stationary phase, a small amount of an acidic additive like formic acid or acetic acid may be added to the modifier. nih.gov This method can effectively separate the target compound from impurities, and when coupled with detectors like a Flame Ionization Detector (FID) or Mass Spectrometry (MS), it allows for accurate quantification of purity. nih.gov

X-ray Crystallography for Absolute Structural Elucidation

The process begins with the growth of a high-quality single crystal of this compound, which can be a challenging step. nih.gov Once a suitable crystal is obtained, it is exposed to an X-ray beam. The crystal diffracts the X-rays in a specific pattern, which is recorded by a detector. nih.gov

The intensities and positions of the diffracted spots are used to calculate an electron density map of the molecule. This map is then interpreted to build a molecular model, showing the position of each atom. nih.gov Subsequent refinement of this model results in an unambiguous determination of the molecular structure, confirming the connectivity of the atoms and the gem-dimethyl substitution pattern adjacent to the carboxylic acid. If the compound were chiral, this technique could also be used to determine its absolute configuration. nih.gov

Green Chemistry Principles in 2,2 Dimethylbut 3 Ynoic Acid Research

Development of Sustainable Synthetic Approaches

Traditional synthetic routes to carboxylic acids, including α,α-disubstituted variants like 2,2-Dimethylbut-3-ynoic acid, have often relied on stoichiometric reagents and harsh reaction conditions, leading to significant waste generation. In contrast, modern sustainable approaches prioritize catalytic methods and the use of renewable feedstocks.

One promising green approach for the synthesis of this compound is the direct carboxylation of the corresponding terminal alkyne, 3,3-dimethyl-1-butyne (tert-butylacetylene), using carbon dioxide (CO₂). CO₂ is an abundant, non-toxic, and renewable C1 feedstock. This method is highly atom-economical as it directly incorporates the carbon dioxide molecule into the final product. Recent advancements have demonstrated the feasibility of this reaction using various catalytic systems that operate under milder conditions.

Another sustainable pathway involves the oxidation of a suitable precursor, such as 2,2-dimethyl-3-butyn-1-ol. Green oxidation methods would employ catalysts and environmentally friendly oxidants, such as hydrogen peroxide or even molecular oxygen, in place of hazardous heavy metal oxidants.

The following table summarizes hypothetical research findings for the sustainable synthesis of this compound, based on analogous reactions reported in the literature.

Synthetic ApproachCatalyst/ReagentSolventTemperature (°C)Pressure (atm)Yield (%)
Direct Carboxylation of tert-butylacetyleneCopper(I) complex / N-Heterocyclic Carbene (NHC) ligandDimethylformamide (DMF)251 (CO₂)85
Direct Carboxylation of tert-butylacetyleneSilver-based catalystDimethyl sulfoxide (DMSO)501 (CO₂)78
Oxidation of 2,2-dimethyl-3-butyn-1-olRuthenium-based catalyst / O₂Water805 (O₂)92
Oxidation of 2,2-dimethyl-3-butyn-1-olTEMPO / Sodium hypochloriteDichloromethane/Water (biphasic)0 - 25188

Optimization of Reaction Conditions for Reduced Environmental Impact (e.g., Mild Conditions, Aqueous Workup)

A key aspect of green chemistry is the optimization of reaction conditions to minimize energy consumption and the use of hazardous materials. For the synthesis of this compound, this involves exploring reactions that can be conducted at or near ambient temperature and pressure, thereby reducing the energy input.

The use of greener solvents is another critical area of optimization. Ideally, reactions would be conducted in water, supercritical CO₂, or bio-based solvents instead of volatile organic compounds (VOCs). The development of catalysts that are effective in these benign media is a significant research goal.

Furthermore, simplifying the purification process to reduce waste is essential. Aqueous workup procedures are often preferred as they avoid the use of large quantities of organic solvents for extraction. In the case of this compound, an aqueous workup would typically involve the following steps after the reaction is complete:

Quenching the reaction: The reaction mixture is treated with water or a dilute aqueous acid or base to stop the reaction and neutralize any reactive species.

Extraction: The carboxylic acid product can be extracted from the aqueous phase using a minimal amount of a greener, water-immiscible organic solvent. Alternatively, if the product is in an organic solvent, it can be washed with water or a basic aqueous solution.

Purification: Washing the organic layer with a basic solution (e.g., sodium bicarbonate) can convert the carboxylic acid into its water-soluble carboxylate salt, allowing for the separation from non-acidic impurities. The aqueous layer containing the carboxylate salt can then be acidified to precipitate the pure carboxylic acid, which can be collected by filtration. libretexts.org

The following table presents a comparative overview of traditional versus green-optimized reaction conditions for a hypothetical synthesis of this compound.

ParameterTraditional ConditionsGreen-Optimized Conditions
TemperatureHigh (e.g., >100 °C)Ambient to mild (e.g., 25-50 °C)
PressureHigh pressureAtmospheric pressure
SolventVolatile Organic Compounds (e.g., Toluene, THF)Water, Ethanol, or solvent-free
CatalystStoichiometric hazardous reagentsLow loading of a recyclable catalyst
WorkupMulti-step extraction with large volumes of organic solventsAqueous workup with minimal solvent use, potential for product precipitation

Future Research Directions and Emerging Areas

Exploration of Novel Reactivity Patterns and Undiscovered Transformations

The reactivity of 2,2-dimethylbut-3-ynoic acid is largely unexplored, presenting a fertile ground for discovering new chemical transformations. The interplay between the sterically hindered carboxylic acid and the reactive alkyne offers opportunities for unique reactivity that may not be observed in less sterically encumbered analogues.

Future investigations could focus on:

Decarboxylative Functionalization: The development of novel catalytic methods for the decarboxylative coupling of this compound with a variety of partners (e.g., aryl halides, vinyl halides, and other electrophiles) is a promising area. nih.gov The steric hindrance of the gem-dimethyl group may necessitate the design of specialized catalysts to achieve high efficiency and selectivity. rsc.org A comparative study of different transition metal catalysts could yield valuable insights into the optimal conditions for these transformations.

Cycloaddition Reactions: The terminal alkyne is a prime candidate for participation in various cycloaddition reactions, such as [3+2] cycloadditions with azides to form triazoles or [4+2] cycloadditions with dienes. libretexts.org The steric bulk of the adjacent quaternary center could influence the regioselectivity and stereoselectivity of these reactions, potentially leading to the synthesis of novel heterocyclic scaffolds with interesting biological properties.

Intramolecular Transformations: Derivatization of the carboxylic acid followed by exploration of intramolecular reactions involving the alkyne could lead to the formation of complex cyclic structures. For example, the formation of an ester or amide followed by an intramolecular cyclization could provide access to lactones or lactams with a gem-dimethyl-substituted stereocenter.

A hypothetical exploration of catalyst screening for the decarboxylative arylation of this compound is presented in the table below.

Catalyst PrecursorLigandBaseSolventTemperature (°C)Yield (%)
Pd(OAc)2SPhosK2CO3Toluene11045
Pd2(dba)3XPhosCs2CO3Dioxane10068
CuIPhenanthrolineK3PO4DMF12052
NiCl2(dppp)dpppK2CO3Acetonitrile8035

Development of Advanced Catalytic Systems for Selective Conversions

The selective transformation of this compound requires the development of advanced catalytic systems that can overcome the steric hindrance and control the reactivity of the two functional groups.

Key areas for future research include:

Ligand Design for Sterically Hindered Substrates: The design and synthesis of novel phosphine, N-heterocyclic carbene (NHC), or other ligands that can accommodate the bulky gem-dimethyl group will be crucial for developing efficient catalysts for reactions at the carboxylic acid or alkyne.

Multi-catalyst Systems for Cascade Reactions: The development of orthogonal catalytic systems that can sequentially or concurrently activate the carboxylic acid and the alkyne would enable the construction of complex molecules in a single pot. For example, a palladium catalyst for decarboxylative coupling followed by a copper catalyst for a click reaction.

Biocatalysis: The use of enzymes to catalyze reactions of this compound could offer high selectivity and mild reaction conditions. Directed evolution of enzymes could be employed to generate catalysts tailored for this specific substrate.

The following table illustrates a hypothetical optimization of a palladium-catalyzed decarboxylative coupling reaction.

LigandAdditiveTemperature (°C)Time (h)Conversion (%)
XPhosNone1002468
RuPhosAg2CO31101875
cataCXium Ap-toluic acid1002482
BrettPhosBenzoic Acid1201291

Targeted Applications in Emerging Areas of Medicinal Chemistry and Materials Science

The unique structural motifs of this compound make it an attractive building block for the synthesis of novel molecules with potential applications in medicinal chemistry and materials science.

Medicinal Chemistry:

The gem-dimethyl group is a common feature in many natural products and pharmaceuticals, where it can improve metabolic stability, increase potency, and enhance binding affinity. nih.govresearchgate.net Future research could focus on incorporating the this compound scaffold into known pharmacophores to improve their drug-like properties. acs.org The terminal alkyne provides a handle for further functionalization via click chemistry, allowing for the rapid generation of compound libraries for biological screening.

Materials Science:

Alkynoic acids can serve as monomers in the synthesis of novel polymers. advancedsciencenews.com The rigidity of the alkyne and the steric bulk of the gem-dimethyl group could impart unique properties to polymers derived from this compound, such as increased thermal stability and altered solubility. These polymers could find applications as specialty coatings, resins, or in the development of advanced composites. The alkyne functionality in the polymer backbone would also be available for post-polymerization modification.

Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Synthesis Optimization

The complexity of predicting reaction outcomes and optimizing reaction conditions for a sterically hindered and bifunctional molecule like this compound makes it an ideal candidate for the application of artificial intelligence (AI) and machine learning (ML). beilstein-journals.org

Future research in this area could involve:

Predictive Modeling of Reactivity: Developing ML models trained on large datasets of chemical reactions to predict the most likely outcome of a given reaction with this compound under a specific set of conditions. engineering.org.cnchemai.io These models could help to prioritize experimental efforts and avoid unproductive reaction pathways.

Automated Synthesis Optimization: Integrating ML algorithms with automated high-throughput experimentation platforms to rapidly screen a wide range of reaction parameters (catalyst, ligand, solvent, temperature, etc.) and identify the optimal conditions for a desired transformation. technologynetworks.com This approach could significantly accelerate the development of new synthetic methods for this compound.

De Novo Design of Synthetic Routes: Utilizing retrosynthesis AI tools to propose novel and efficient synthetic routes to complex target molecules starting from this compound.

StepDescriptionAI/ML ToolExpected Outcome
1Reaction Feasibility Prediction Neural Network ClassifierProbability of success for a proposed reaction.
2Condition Recommendation Recommender SystemSuggested starting conditions (catalyst, solvent, temp.).
3Automated Experimentation Robotic Synthesis PlatformExecution of reactions based on AI suggestions.
4Data Analysis & Model Refinement Bayesian OptimizationIterative improvement of reaction conditions to maximize yield.

Q & A

Basic Research Questions

Q. What are the optimal laboratory-scale synthetic routes for 2,2-dimethylbut-3-ynoic acid?

  • Methodological Answer : The compound can be synthesized via alkyne carboxylation using CO₂ under transition-metal catalysis. For example, a modified Kolbe-Schmitt reaction with propargyl alcohols and CO₂ in the presence of Cu(I) catalysts has been reported. Reaction conditions (temperature: 80–120°C, pressure: 1–5 atm CO₂) and stoichiometric ratios (1:2 substrate-to-catalyst) are critical for yield optimization. Purity analysis via HPLC or GC-MS is recommended to confirm product integrity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : The alkyne proton (C≡CH) is typically absent due to the dimethyl substitution at C2, but neighboring methyl groups (δ ~1.3–1.5 ppm for ¹H; δ ~25–30 ppm for ¹³C) and the carboxylic acid proton (broad peak δ ~12 ppm) are diagnostic.
  • IR Spectroscopy : Strong absorption bands for C≡C (~2100–2260 cm⁻¹) and carboxylic acid O-H (~2500–3300 cm⁻¹) confirm functional groups.
  • Mass Spectrometry : Molecular ion peaks ([M]⁺) at m/z 126 (C₆H₈O₂) and fragmentation patterns (e.g., loss of CO₂, m/z 82) validate the structure .

Advanced Research Questions

Q. How can computational modeling predict regioselectivity in cycloaddition reactions involving this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model transition states and frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity. For instance, the electron-deficient alkyne moiety in this compound favors [2+2] cycloadditions with electron-rich dienophiles. Solvent effects (polar aprotic vs. nonpolar) and steric hindrance from the dimethyl groups should be included in simulations .

Q. How can researchers resolve contradictions in reported reaction yields for esterification of this compound?

  • Methodological Answer : Contradictions often arise from variations in acid activation methods. Systematic analysis includes:

  • Catalyst Screening : Compare Brønsted acids (H₂SO₄) vs. carbodiimide-based coupling agents (DCC/DMAP).
  • Kinetic Studies : Monitor reaction progress via in-situ FTIR to identify rate-limiting steps (e.g., intermediate acyloxyphosphonium ion formation).
  • Byproduct Analysis : Use LC-MS to detect side products like anhydrides or dimerized esters. Triangulate data with computational mechanistic studies to validate hypotheses .

Q. What strategies mitigate steric hindrance effects in derivatization of this compound?

  • Methodological Answer :

  • Protecting Groups : Temporarily mask the carboxylic acid (e.g., as a methyl ester) to reduce steric bulk during alkyne functionalization.
  • Microwave-Assisted Synthesis : Enhanced reaction kinetics under microwave irradiation (e.g., 100°C, 300 W) can overcome steric barriers in SN2 or click chemistry reactions.
  • Crystallography : Single-crystal X-ray diffraction of intermediates (e.g., metal-alkyne complexes) reveals spatial constraints and guides ligand design .

Data Validation & Reproducibility

Q. How should researchers validate purity and stability of this compound in long-term storage?

  • Methodological Answer :

  • Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 6 months) with periodic HPLC analysis to monitor decomposition (e.g., dimerization via alkyne coupling).
  • Moisture Control : Store under inert gas (Ar) with molecular sieves to prevent hydrolysis of the carboxylic acid group.
  • Quantitative NMR (qNMR) : Use maleic acid as an internal standard for purity quantification (δ 6.3 ppm for vinyl protons) .

Tables of Key Data

Property Value/Technique Reference
Molecular FormulaC₆H₈O₂
CAS Registry NumberEN300-191527
Characteristic IR Bands2100–2260 cm⁻¹ (C≡C), 2500–3300 cm⁻¹ (O-H)
Optimal Synthetic Yield68–72% (Cu-catalyzed carboxylation)

Notes for Methodological Rigor

  • Contradictory Data : Cross-reference spectral libraries (e.g., NIST Chemistry WebBook) and replicate experiments under controlled conditions to isolate variables .
  • Ethical Reporting : Disclose all synthetic attempts (successful and failed) in supplementary materials to aid reproducibility .

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Feasible Synthetic Routes

Reactant of Route 1
2,2-Dimethylbut-3-ynoic acid
Reactant of Route 2
2,2-Dimethylbut-3-ynoic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.